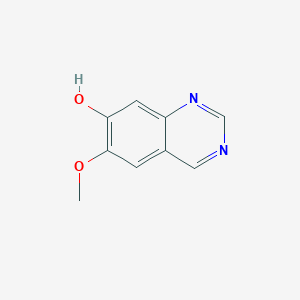










|
REACTION_CXSMILES
|
N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O.O[C:20]1[CH:29]=[C:28]2[C:23]([CH:24]=[N:25][CH:26]=[N:27]2)=[CH:22][C:21]=1[O:30][CH3:31].C(P(CCCC)CCCC)CCC.O=S1(=O)CCNCC1>C(Cl)Cl.CCOCC>[CH3:31][O:30][C:21]1[CH:22]=[C:23]2[C:28](=[CH:29][CH:20]=1)[N:27]=[CH:26][N:25]=[CH:24]2
|


|
Name
|
|
|
Quantity
|
525 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
|
|
Name
|
|
|
Quantity
|
225 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C2C=NC=NC2=C1)OC
|
|
Name
|
|
|
Quantity
|
420 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
140 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=S1(CCNCC1)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
(prepared
|
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed from the filtrate by evaporation
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in acetone
|
|
Type
|
FILTRATION
|
|
Details
|
ethereal hydrogen chloride (14 ml of a 1M solution, 14 mmol) and the precipitate was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with methylene chloride/methanol/aqueous ammonia (150/8/1)
|
|
Type
|
CUSTOM
|
|
Details
|
The purified product was triturated with ether/methylene chloride
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=NC=NC2=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 120 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 10.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |